Cas no 1488120-48-4 (2-Chloro-3-(furan-2-yl)pyrazine)

2-Chloro-3-(furan-2-yl)pyrazine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-(furan-2-yl)pyrazine
- Pyrazine, 2-chloro-3-(2-furanyl)-
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- インチ: 1S/C8H5ClN2O/c9-8-7(10-3-4-11-8)6-2-1-5-12-6/h1-5H
- InChIKey: AYQVBKRUNITCSI-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CN=C1C1=CC=CO1
じっけんとくせい
- 密度みつど: 1.328±0.06 g/cm3(Predicted)
- ふってん: 246.0±35.0 °C(Predicted)
- 酸性度係数(pKa): -1.91±0.10(Predicted)
2-Chloro-3-(furan-2-yl)pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C197101-1g |
2-Chloro-3-(furan-2-yl)pyrazine |
1488120-48-4 | 1g |
$ 775.00 | 2022-03-28 | ||
TRC | C197101-500mg |
2-Chloro-3-(furan-2-yl)pyrazine |
1488120-48-4 | 500mg |
$ 500.00 | 2022-03-28 | ||
TRC | C197101-100mg |
2-Chloro-3-(furan-2-yl)pyrazine |
1488120-48-4 | 100mg |
$ 135.00 | 2022-03-28 |
2-Chloro-3-(furan-2-yl)pyrazine 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
2-Chloro-3-(furan-2-yl)pyrazineに関する追加情報
Professional Introduction to 2-Chloro-3-(furan-2-yl)pyrazine (CAS No. 1488120-48-4)
2-Chloro-3-(furan-2-yl)pyrazine, identified by its chemical abstracts service number CAS No. 1488120-48-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound, featuring a pyrazine core substituted with a chloro group and a furan moiety, has garnered considerable attention due to its versatile structural framework and potential biological activities. The unique combination of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The compound's structure consists of a six-membered pyrazine ring fused with a five-membered furan ring, with the chloro substituent positioned at the 2-position of the pyrazine ring and the furan ring attached at the 3-position. This arrangement imparts distinct electronic and steric properties, which are crucial for its reactivity and interaction with biological targets. The presence of both electron-withdrawing (chloro) and electron-donating (furan) groups enhances its utility as a building block in medicinal chemistry.
In recent years, 2-Chloro-3-(furan-2-yl)pyrazine has been extensively studied for its role in developing novel therapeutic agents. Its scaffold is particularly interesting because it can be modified in multiple ways to explore different pharmacophores. For instance, the chloro group can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities such as amines, alcohols, or thiols. Similarly, the furan ring can undergo transformations like oxidation or reduction, providing further avenues for structural diversification.
One of the most compelling aspects of this compound is its potential application in anticancer research. Pyrazine derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. The incorporation of a furan moiety into these derivatives often enhances their binding affinity and selectivity towards target proteins. Recent studies have demonstrated that compounds structurally related to 2-Chloro-3-(furan-2-yl)pyrazine exhibit inhibitory effects on several cancer-related kinases, making them attractive candidates for further development.
Moreover, the compound's utility extends beyond oncology. It has been explored as a precursor in the synthesis of antimicrobial agents, where its structural features contribute to improved efficacy against resistant bacterial strains. The chloro and furan substituents facilitate modifications that can enhance interactions with bacterial enzymes or cell wall components, leading to novel antibiotics with reduced side effects.
The agrochemical industry has also recognized the potential of 2-Chloro-3-(furan-2-yl)pyrazine as a key intermediate in developing pesticides and herbicides. Its ability to serve as a precursor for bioactive molecules that disrupt pest metabolism or growth makes it valuable in crop protection strategies. Researchers have reported synthesizing derivatives of this compound that exhibit potent activity against various agricultural pests while maintaining environmental safety.
From a synthetic chemistry perspective, 2-Chloro-3-(furan-2-yl)pyrazine is notable for its role in facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are essential tools for constructing complex organic molecules and have been widely used in pharmaceutical synthesis. The presence of both the chloro group and the furan ring makes this compound an excellent candidate for these transformations, enabling access to a wide range of substituted pyrazines and furans.
The development of new synthetic methodologies for this compound has been another area of active research. Recent advances in catalytic systems have allowed for more efficient and selective transformations, reducing byproduct formation and improving yields. These innovations are crucial for scaling up production and making this compound more accessible for industrial applications.
In conclusion, 2-Chloro-3-(furan-2-yl)pyrazine (CAS No. 1488120-48-4) is a multifaceted compound with significant potential across multiple sectors of chemical research. Its unique structural features make it an invaluable intermediate in drug discovery, agrochemical development, and synthetic chemistry. As research continues to uncover new applications and synthetic strategies for this molecule, its importance is likely to grow even further.
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